Pumiliotoxin 237A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

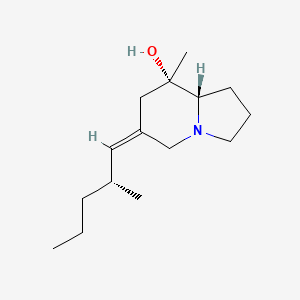

Pumiliotoxin 237A is a naturally occurring indolizidine alkaloid found in the skin secretions of certain neotropical frogs, particularly those belonging to the Dendrobatidae family . These alkaloids are known for their potent biological activities, which serve as a chemical defense mechanism against predators. This compound is characterized by its unique (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pumiliotoxin 237A involves several key steps. One approach starts with the regio- and trans-diastereoselective reductive 3-butenylation of ®-3-(tert-butyldimethylsilyloxy)glutarimide . This is followed by O-desilylation and Dess–Martin oxidation to yield a keto-lactam intermediate. The intermediate undergoes a highly trans-stereoselective addition of methylmagnesium iodide, resulting in a carbinol. The final step involves an efficient ring closure procedure consisting of ozonolysis and reductive dehydroxylation to produce the indolizidine derivative .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the limited demand for large-scale production. Most research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Pumiliotoxin 237A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Dess–Martin periodinane is commonly used for oxidation reactions.

Reduction: Reductive dehydroxylation is achieved using reagents like sodium borohydride.

Substitution: Grignard reagents, such as methylmagnesium iodide, are used for trans-stereoselective additions.

Major Products: The major products formed from these reactions include various intermediates that lead to the final indolizidine structure of this compound .

Scientific Research Applications

Pumiliotoxin 237A has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Pumiliotoxin 251D: Another indolizidine alkaloid with a similar structure but different side chains.

Deoxypumiliotoxin 193H: A related alkaloid with variations in its indolizidine ring system.

Uniqueness: Pumiliotoxin 237A is unique due to its specific (Z)-6-alkylidene-8-hydroxy-8-methylindolizidine ring system, which distinguishes it from other pumiliotoxins . Its specific biological activity and the complexity of its synthesis further highlight its uniqueness among similar compounds .

Properties

CAS No. |

73376-36-0 |

|---|---|

Molecular Formula |

C15H27NO |

Molecular Weight |

237.38 g/mol |

IUPAC Name |

(6Z,8S,8aS)-8-methyl-6-[(2R)-2-methylpentylidene]-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C15H27NO/c1-4-6-12(2)9-13-10-15(3,17)14-7-5-8-16(14)11-13/h9,12,14,17H,4-8,10-11H2,1-3H3/b13-9-/t12-,14+,15+/m1/s1 |

InChI Key |

ZQWCTWAOPTYJIS-KIPOFVFTSA-N |

Isomeric SMILES |

CCC[C@@H](C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O |

Canonical SMILES |

CCCC(C)C=C1CC(C2CCCN2C1)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.